molecular formula C17H26N2O4S B4941221 ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate

ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate

Cat. No. B4941221
M. Wt: 354.5 g/mol
InChI Key: GZFCHLJGMTYPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate, also known as Boc-piperidine, is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. Boc-piperidine is a versatile intermediate in the synthesis of various bioactive compounds, making it an essential component in many research fields.

Mechanism of Action

Ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylatene acts as a protecting group for the amine group in organic synthesis. It is used to protect the amine group from unwanted reactions during the synthesis of bioactive compounds. ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylatene is easily removed from the amine group by treatment with acid, which allows for further modification of the compound.
Biochemical and Physiological Effects:
ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylatene does not have any direct biochemical or physiological effects. It is used as a building block in the synthesis of bioactive compounds, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylatene in lab experiments include its versatility in the synthesis of various bioactive compounds, its ease of removal from the amine group, and its solubility in organic solvents. The limitations of using ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylatene include its cost and the need for careful handling due to its toxicity.

Future Directions

For the use of ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylatene in scientific research include its application in the synthesis of novel bioactive compounds, its use in the development of new drug candidates, and its potential as a building block in the synthesis of materials for various applications. Further research is needed to explore the full potential of ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylatene in these areas.

Synthesis Methods

The synthesis of ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylatene involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

Ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylatene is widely used in scientific research as a building block for the synthesis of various bioactive compounds. It is used in the synthesis of antitumor agents, anti-inflammatory agents, and antiviral agents. ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylatene is also used in the synthesis of peptides and peptidomimetics, which are essential in drug discovery and development.

properties

IUPAC Name

ethyl 3-benzyl-1-(dimethylsulfamoyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-23-16(20)17(13-15-9-6-5-7-10-15)11-8-12-19(14-17)24(21,22)18(2)3/h5-7,9-10H,4,8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFCHLJGMTYPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)S(=O)(=O)N(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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